1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene
Description
1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene (CAS No. 61187-68-6) is an aromatic compound featuring a benzene ring substituted with a methyl group at the 1-position and an oct-1-ene-1-sulfinyl group at the 4-position. Its molecular formula is C₁₅H₂₂OS, with a molecular weight of 250.4 g/mol. The sulfinyl group (–S(=O)–) confers unique redox and electrophilic properties, making it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science .
Properties
CAS No. |
61187-68-6 |
|---|---|
Molecular Formula |
C15H22OS |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-methyl-4-oct-1-enylsulfinylbenzene |
InChI |
InChI=1S/C15H22OS/c1-3-4-5-6-7-8-13-17(16)15-11-9-14(2)10-12-15/h8-13H,3-7H2,1-2H3 |
InChI Key |
WZLLXWFZJHADMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CS(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with oct-1-ene-1-sulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: 1-Methyl-4-(oct-1-ene-1-sulfonyl)benzene.
Reduction: 1-Methyl-4-(oct-1-ene-1-sulfanyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or pharmacological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Sulfur Group | Key Reactivity | Applications |
|---|---|---|---|---|---|
| 1-Methyl-4-(oct-1-ene-1-sulfinyl)benzene | C₁₅H₂₂OS | 250.4 | Sulfinyl | Oxidation to sulfone, nucleophilic substitution | Antimicrobial agents, drug precursors |
| 1-Methyl-4-(methylsulfonyl)benzene | C₈H₁₀O₂S | 170.2 | Sulfonyl | Electrophilic sulfonation | Surfactants, agrochemicals |
| 1-Methyl-4-(propane-1-sulfinyl)benzene | C₁₀H₁₄OS | 194.3 | Sulfinyl | Redox reactions, substitution | Model compound for sulfoxide studies |
| (S)-1-Bromo-4-(methylsulfinyl)benzene | C₇H₇BrOS | 225.1 | Sulfinyl | Asymmetric synthesis, cross-coupling | Chiral catalysts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
